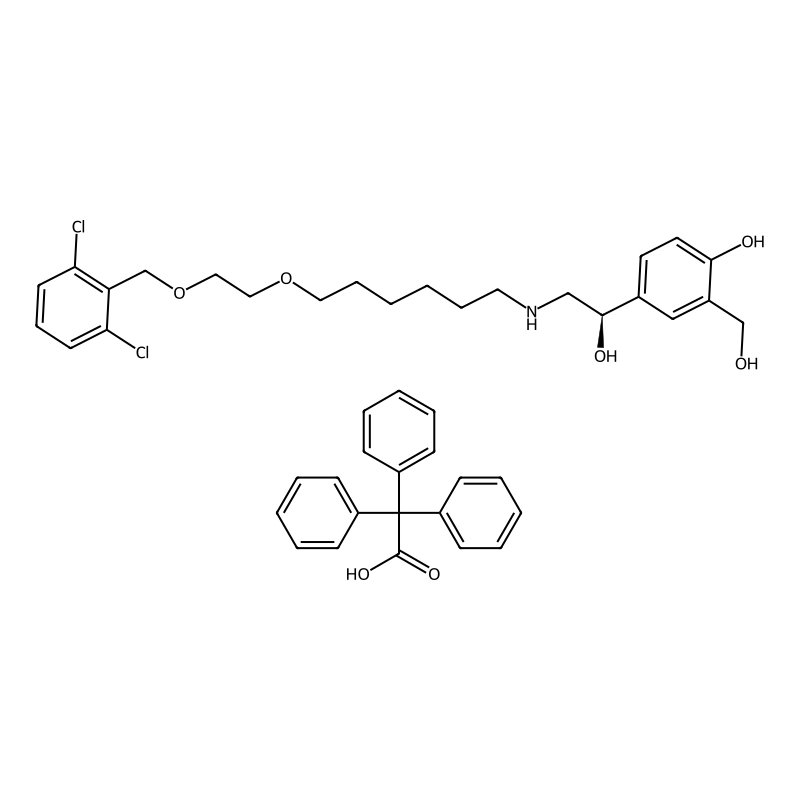

Vilanterol Trifenatate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vilanterol Trifenatate is an ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) specifically formulated as a triphenylacetate (trifenatate) salt to establish physical stability, non-hygroscopicity, and precise aerodynamic performance in respiratory drug delivery [1]. Commercially critical for once-daily maintenance therapies in asthma and chronic obstructive pulmonary disease (COPD), this specific crystalline salt form controls particle size during micronization and prevents moisture-induced agglomeration[2]. By providing a sustained 24-hour pharmacological activity profile combined with a crystalline purity exceeding 99.9%, Vilanterol Trifenatate serves as a high-value active pharmaceutical ingredient (API) for advanced dry powder inhaler (DPI) formulations [3].

References

- [1] Vilanterol trifenatate. New Drug Approvals, 2018.

- [2] New crystalline forms of vilanterol trifenatate and processes for their preparation. WIPO Patent WO2019016511A2.

- [3] In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. PubMed, 2012.

Substituting Vilanterol Trifenatate with its free base, alternative salts, or older LABAs (such as salmeterol or formoterol) fundamentally compromises formulation viability and clinical dosing intervals [1]. The free base and amorphous forms exhibit poor thermodynamic stability and higher moisture sorption, leading to particle agglomeration that degrades the fine particle fraction (FPF) critical for DPI efficacy [2]. Furthermore, substituting with older in-class LABAs reduces the duration of action from a 24-hour (once-daily) profile to a 12-hour (twice-daily) requirement, while also sacrificing the rapid onset and greater β2/β1 selectivity inherent to the vilanterol molecule [3].

References

- [1] Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review. Annals of National Academy of Medical Sciences, 2025.

- [2] POLYMORPHIC FORM OF VILANTEROL TRIFENATATE AND METHODS OF PREPARATION THEREOF. WIPO Patent WO2019016512A1.

- [3] In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. PubMed, 2012.

Crystalline Stability and Low Hygroscopicity for DPI Formulation

The trifenatate salt of vilanterol overcomes the moisture sensitivity and thermodynamic instability of amorphous forms or the free base [1]. Dynamic vapor sorption (DVS) and X-ray powder diffraction (XRPD) analyses confirm that crystalline vilanterol trifenatate maintains structural integrity and low moisture uptake even at elevated relative humidity, whereas amorphous forms exhibit mass increases of 1.34% at 80% RH and are susceptible to phase transitions [1]. This non-hygroscopic nature prevents capillary condensation and particle agglomeration during micronization and storage, ensuring a consistent aerodynamic particle size distribution (APSD) for pulmonary delivery [2].

| Evidence Dimension | Moisture sorption and phase stability |

| Target Compound Data | Crystalline Trifenatate salt: Structurally stable with minimal moisture uptake |

| Comparator Or Baseline | Amorphous Vilanterol: 1.34% mass increase at 80% RH (25°C) with susceptibility to phase transition |

| Quantified Difference | Significant reduction in hygroscopicity preventing moisture-induced particle agglomeration |

| Conditions | Dynamic vapor sorption (DVS) at 80% RH and 25°C |

Crucial for procurement in respiratory drug development, as it guarantees the flowability and fine particle fraction required for dry powder inhalers.

High-Purity Synthesis and Impurity Control in Manufacturing

Procurement of the trifenatate salt form ensures a highly reproducible purity profile critical for regulatory compliance in pulmonary delivery [1]. Advanced crystallization processes for vilanterol trifenatate yield an API with greater than 99.9% purity by HPLC, strictly limiting 'Impurity A' to less than 0.075%[1]. In contrast, generic preparations of the free base or alternative solvent extractions often stall at 99.8% purity, leaving at least 0.2% residual impurities that can catalyze degradation during long-term DPI storage [1].

| Evidence Dimension | HPLC Chemical Purity and Impurity A levels |

| Target Compound Data | Optimized Vilanterol Trifenatate: >99.9% purity, <0.075% Impurity A |

| Comparator Or Baseline | Standard Free Base / Generic preparations: ~99.8% purity, >0.2% impurities |

| Quantified Difference | Over 60% reduction in critical impurities, ensuring >99.9% overall purity |

| Conditions | HPLC purity analysis following optimized crystallization |

Essential for API procurement, as strict impurity control directly dictates the shelf-life and regulatory approval of the final commercial inhaler.

Receptor Selectivity and Intrinsic Efficacy vs. Standard LABAs

Vilanterol trifenatate exhibits a differentiated pharmacological profile compared to legacy β2-agonists, directly impacting its therapeutic window [1]. In vitro cAMP functional assays demonstrate that vilanterol possesses subnanomolar affinity for the β2-adrenoceptor with an intrinsic efficacy significantly greater than that of salmeterol [1]. Furthermore, vilanterol maintains a greater selectivity profile for β2 over β1 and β3 receptors when compared to formoterol and indacaterol[1]. This measured intrinsic efficacy combined with strict selectivity minimizes off-target cardiovascular effects while maximizing bronchodilation.

| Evidence Dimension | Intrinsic efficacy and receptor selectivity |

| Target Compound Data | Vilanterol: High intrinsic efficacy with superior β2/β1 selectivity |

| Comparator Or Baseline | Salmeterol (lower intrinsic efficacy) and Formoterol/Indacaterol (lower selectivity) |

| Quantified Difference | Significantly greater intrinsic efficacy than salmeterol; improved selectivity profile over formoterol |

| Conditions | In vitro recombinant radioligand binding and cAMP functional activity assays |

Justifies the selection of vilanterol over older LABAs for formulations requiring maximal airway efficacy with minimal systemic cardiovascular liabilities.

Onset of Action and 24-Hour Bronchodilatory Persistence

The commercial and clinical utility of vilanterol trifenatate is defined by its rapid onset and sustained 24-hour duration of action, distinguishing it from twice-daily LABAs[1]. In comparative clinical evaluations of COPD patients, treatments utilizing vilanterol demonstrated a median time to 100 mL improvement in FEV1 of just 16 minutes, compared to 28 minutes for salmeterol-based therapies [1]. Additionally, vilanterol achieved a greater weighted mean FEV1 improvement (130 mL vs. 108 mL) over 24 hours, confirming its efficacy as a once-daily maintenance therapy [1].

| Evidence Dimension | Time to 100 mL FEV1 improvement and 24-h weighted mean FEV1 |

| Target Compound Data | Vilanterol: 16 minutes onset; 130 mL FEV1 improvement |

| Comparator Or Baseline | Salmeterol: 28 minutes onset; 108 mL FEV1 improvement |

| Quantified Difference | 42% faster onset and 20% greater 24-hour lung function improvement |

| Conditions | 12-week clinical evaluation in moderate to very severe COPD patients |

Provides the quantitative clinical justification for procuring vilanterol to develop premium, once-daily respiratory combination products.

Dry Powder Inhaler (DPI) Formulation Development

Utilizing the trifenatate salt's low hygroscopicity and high crystallinity to achieve stable aerodynamic particle size distributions during blending with lactose carriers, preventing the agglomeration seen with amorphous APIs [1].

Once-Daily Combination Respiratory Therapeutics

Serving as the ultra-LABA backbone in dual (with ICS or LAMA) or triple (ICS/LAMA/LABA) therapies for asthma and COPD, leveraging its true 24-hour duration of action to improve patient compliance over twice-daily formoterol or salmeterol regimens[2].

Advanced Particle Engineering and Micronization

Acting as a stable API substrate for jet milling and wet polishing processes, where the thermal and physical stability of the trifenatate salt is required to prevent mechanically induced phase transitions and maintain high purity (<0.1% Impurity A) [3].

References

- [1] New crystalline forms of vilanterol trifenatate and processes for their preparation. WIPO Patent WO2019016511A2.

- [2] Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review. Annals of National Academy of Medical Sciences, 2025.

- [3] How critical quality attributes of the drug substance can support orally inhaled and nasal drug product (OINDP) quality. Inhalation Magazine.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

1:Spotlight on fluticasone furoate/vilanterol trifenatate for the once-daily treatment of asthma: design, development and place in therapy. Albertson TE, Bullick SW, Schivo M, Sutter ME.Drug Des Devel Ther. 2016 Dec 14;10:4047-4060. doi: 10.2147/DDDT.S113573. eCollection 2016. Review. PMID: 28008228 Free PMC Article

2:Phamacology of fluticasone furoate and vilanterol trifenatate combination therapy for asthma. Chang V, Gray EL, Thomas PS.Expert Rev Respir Med. 2016 Oct;10(10):1069-78. doi: 10.1080/17476348.2016.1227245. Epub 2016 Sep 7. PMID: 27599692

3:Fluticasone furoate and vilanterol trifenatate combination therapy for the treatment of asthma. Gray EL, Chang V, Thomas PS.Expert Rev Respir Med. 2016 Aug;10(8):839-47. doi: 10.1080/17476348.2016.1192465. Epub 2016 Jun 8. PMID: 27221165

4:Vilanterol trifenatate for the treatment of COPD. Malerba M, Radaeli A, Montuschi P, Morjaria JB.Expert Rev Respir Med. 2016 Jul;10(7):719-31. doi: 10.1080/17476348.2016.1184976. Epub 2016 May 25. PMID: 27143334

5:The combination of fluticasone furoate and vilanterol trifenatate in the management of asthma: clinical trial evidence and experience. Albertson TE, Richards JR, Zeki AA.Ther Adv Respir Dis. 2016 Feb;10(1):43-56. doi: 10.1177/1753465815619136. Epub 2015 Dec 14. Review. PMID: 26668137

6:Pharmacokinetics and Systemic Activity of a New Patent of an Inhaled Corticosteroid/Long-Acting β2-Agonist Combination for Use in Asthma Therapy: Fluticasone Furoate/Vilanterol Trifenatate. Wolthers OD.Recent Pat Inflamm Allergy Drug Discov. 2015;9(2):144-50. Review. PMID: 26581314

7:Umeclidinium bromide/vilanterol trifenatate, perampanel, and eslicarbazepine acetate. Hussar DA, Dharsi N.J Am Pharm Assoc (2003). 2014 Jul-Aug;54(4):450-2, 454-5. doi: 10.1331/JAPhA.2014.14527. No abstract available. PMID: 25063267

8:Umeclidinium bromide and vilanterol trifenatate inhalation powder. Cada DJ, Ingram K, Leonard J, Baker DE.Hosp Pharm. 2014 Jun;49(6):554-62. doi: 10.1310/hpj4906-554. PMID: 24958974 Free PMC Article

9:Vilanterol trifenatate/fluticasone furoate, lomitapide mesylate, and mipomersen sodium. Hussar DA, Ahmad A.J Am Pharm Assoc (2003). 2013 Nov-Dec;53(6):662-70. doi: 10.1331/JAPhA.2013.13538. No abstract available. PMID: 24185435

10:Vilanterol trifenatate, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD. Kempsford R, Norris V, Siederer S.Pulm Pharmacol Ther. 2013 Apr;26(2):256-64. doi: 10.1016/j.pupt.2012.12.001. Epub 2012 Dec 8. PMID: 23232038